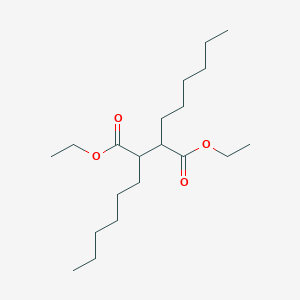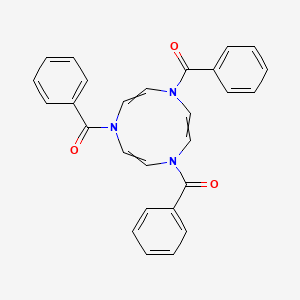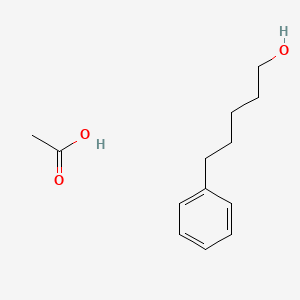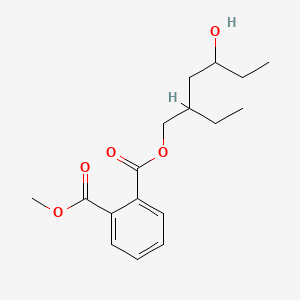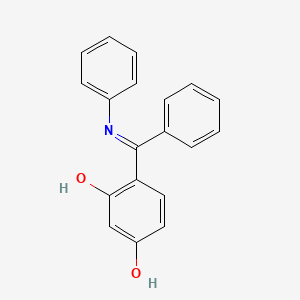![molecular formula C16H14O6 B14438682 [5,5'-Bi-1,3-benzodioxole]-6,6'-dimethanol CAS No. 79422-40-5](/img/structure/B14438682.png)
[5,5'-Bi-1,3-benzodioxole]-6,6'-dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5,5’-Bi-1,3-benzodioxole]-6,6’-dimethanol is a chemical compound belonging to the class of benzodioxoles. This compound is characterized by the presence of two benzodioxole rings connected by a single bond, with each ring bearing a hydroxymethyl group at the 6-position. Benzodioxoles are known for their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5,5’-Bi-1,3-benzodioxole]-6,6’-dimethanol typically involves the reaction of 1,3-benzodioxole with formaldehyde under acidic conditions to form the hydroxymethyl derivative. The reaction can be carried out using a variety of catalysts, including Lewis acids such as boron trifluoride or aluminum chloride. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of [5,5’-Bi-1,3-benzodioxole]-6,6’-dimethanol may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Common industrial methods include the use of fixed-bed reactors and flow reactors, which allow for efficient heat and mass transfer, leading to improved reaction rates and product yields.
化学反応の分析
Types of Reactions
[5,5’-Bi-1,3-benzodioxole]-6,6’-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzodioxole rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid, halogens, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitric acid in sulfuric acid for nitration at low temperatures.
Major Products Formed
Oxidation: Formation of [5,5’-Bi-1,3-benzodioxole]-6,6’-dicarboxylic acid.
Reduction: Formation of [5,5’-Bi-1,3-benzodioxole]-6,6’-diol.
Substitution: Formation of nitro, halogenated, or sulfonated derivatives of [5,5’-Bi-1,3-benzodioxole]-6,6’-dimethanol.
科学的研究の応用
[5,5’-Bi-1,3-benzodioxole]-6,6’-dimethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of [5,5’-Bi-1,3-benzodioxole]-6,6’-dimethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Safrole: A benzodioxole derivative with an allyl group at the 5-position, known for its use in the synthesis of MDMA and as a flavoring agent.
Piperonyl Butoxide: A benzodioxole derivative used as a pesticide synergist to enhance the efficacy of insecticides.
Uniqueness
[5,5’-Bi-1,3-benzodioxole]-6,6’-dimethanol is unique due to its symmetrical structure and the presence of two hydroxymethyl groups, which confer distinct chemical and physical properties
特性
CAS番号 |
79422-40-5 |
|---|---|
分子式 |
C16H14O6 |
分子量 |
302.28 g/mol |
IUPAC名 |
[6-[6-(hydroxymethyl)-1,3-benzodioxol-5-yl]-1,3-benzodioxol-5-yl]methanol |
InChI |
InChI=1S/C16H14O6/c17-5-9-1-13-15(21-7-19-13)3-11(9)12-4-16-14(20-8-22-16)2-10(12)6-18/h1-4,17-18H,5-8H2 |
InChIキー |
KNNPVLGXUKWPMQ-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C(=C2)CO)C3=CC4=C(C=C3CO)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8'S,9'S,10'R,13'R,14'S,17'R)-10',13'-Dimethyl-17'-(6-methylheptan-2-yl)hexadecahydrospiro[cyclohexane-1,4'-cyclopenta[a]phenanthrene]](/img/structure/B14438602.png)
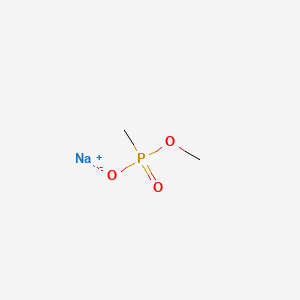
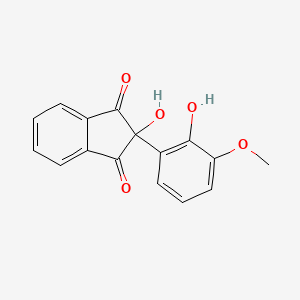
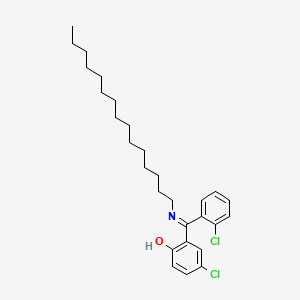
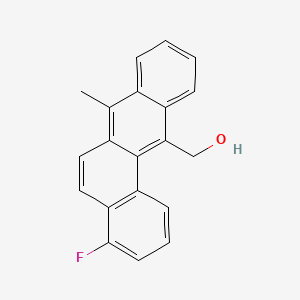

![2-(4-Benzylphenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B14438662.png)
